Product packaging for N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine(Cat. No.:CAS No. 640735-22-4)

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

Cat. No.: B144522
CAS No.: 640735-22-4
M. Wt: 173.21 g/mol
InChI Key: SSOWVQRPXHPDCM-UHFFFAOYSA-N
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Description

Significance of the 7-Azaindole (B17877) Core in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold, a bioisostere of indole, is a recurring motif in a multitude of biologically active compounds. nih.govnih.gov Its unique structure, featuring a fusion of a pyridine (B92270) and a pyrrole (B145914) ring, confers a distinct set of electronic and steric properties that are highly advantageous in drug design. The presence of the nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets. pharmablock.com This, combined with the hydrogen bond donor capability of the pyrrole NH group, allows 7-azaindole to mimic the purine (B94841) core of ATP, making it a particularly effective scaffold for kinase inhibitors. pharmablock.com

The versatility of the 7-azaindole core is further underscored by its amenability to chemical modification at various positions, enabling the fine-tuning of pharmacological profiles. nih.gov The introduction of substituents can modulate potency, selectivity, and pharmacokinetic properties, making it a highly adaptable template for lead optimization in drug discovery programs. nih.gov Consequently, the 7-azaindole framework is considered a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with therapeutic potential across a range of disease areas.

Overview of Biologically Active 7-Azaindole Derivatives and their Therapeutic Relevance (In Vitro Context)

The therapeutic potential of the 7-azaindole scaffold is exemplified by the diverse biological activities exhibited by its derivatives. A significant number of these compounds have demonstrated potent inhibitory activity against various protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govnih.gov

Several 7-azaindole derivatives have shown promise as anti-cancer agents by targeting key kinases in oncogenic signaling pathways. nih.govacs.org Beyond oncology, 7-azaindole-based compounds have been investigated for their potential in treating inflammatory conditions, neurodegenerative disorders, and infectious diseases. nih.govresearchgate.net For instance, derivatives have been reported to exhibit analgesic and hypotensive activities. nih.govresearchgate.net The broad spectrum of biological activities associated with this scaffold highlights its importance in the development of novel therapeutics. mdpi.comnih.gov

Derivative ClassTarget/ActivityTherapeutic Relevance (In Vitro)
Kinase InhibitorsVarious Protein KinasesOncology, Inflammatory Diseases
CNS AgentsReceptors/Enzymes in CNSNeurodegenerative Disorders
Anti-inflammatory AgentsInflammatory Pathway ProteinsInflammation, Autoimmune Diseases
Antimicrobial AgentsBacterial/Viral TargetsInfectious Diseases

Rationale for Investigating N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine and Related Analogs

The strategic introduction of substituents onto a privileged scaffold is a cornerstone of medicinal chemistry. The selection of the N-allyl group for substitution on the 1H-pyrrolo[2,3-b]pyridin-4-amine core is a deliberate choice driven by the unique properties of the allyl moiety and a hypothesis-driven approach to modulating biological activity.

The investigation of this compound is predicated on several hypotheses. Firstly, it is hypothesized that the conformational restriction imposed by the allyl group could orient the 4-amino substituent in a manner that enhances its interaction with a specific biological target, leading to increased potency and/or selectivity.

Secondly, the introduction of the allyl group provides a vector for further chemical modification. The double bond can be functionalized to introduce additional pharmacophoric features, allowing for the exploration of a wider chemical space and the potential for developing structure-activity relationships (SAR).

Finally, it is postulated that the N-allyl substitution could modulate the physicochemical properties of the parent compound, such as solubility and membrane permeability, which are critical for drug-like characteristics. The exploration of these hypotheses through the synthesis and biological evaluation of this compound and its analogs is a rational approach to discovering novel and improved therapeutic agents based on the versatile 7-azaindole scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B144522 N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine CAS No. 640735-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-11-9-4-7-13-10-8(9)3-6-12-10/h2-4,6-7H,1,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOWVQRPXHPDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624174
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640735-22-4
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Allyl 1h Pyrrolo 2,3 B Pyridin 4 Amine and Its Structural Congeners

Strategies for Constructing the 1H-Pyrrolo[2,3-b]pyridin-4-amine Core

The construction of the 7-azaindole (B17877) nucleus is a key step in the synthesis of the target compound. Various strategies have been developed to efficiently assemble this bicyclic system, often involving the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core.

Pyrrole Annulation via Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for the formation of the pyrrole ring in the 7-azaindole scaffold. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

One notable method is the Hemetsberger-Knittel synthesis , which has been successfully applied to the preparation of substituted 5-, 6-, and 7-azaindoles. researchgate.net This reaction involves the thermal or base-catalyzed cyclization of α-azido-α,β-unsaturated esters derived from substituted pyridines. The reaction conditions, particularly temperature, are crucial, with higher temperatures and shorter reaction times often favoring the formation of the desired azaindole over decomposition products. researchgate.net

Another classical approach that can be adapted for 7-azaindole synthesis is the Chichibabin reaction . While primarily known for the amination of pyridines, its principles can be extended to cyclization reactions. wikipedia.orgscientificupdate.comwikipedia.orgslideshare.netntu.edu.sg The reaction involves the nucleophilic addition of an amide anion to the pyridine ring, followed by elimination. scientificupdate.com Intramolecular variations of this reaction can lead to the formation of fused heterocyclic systems.

Palladium-catalyzed intramolecular reactions have also emerged as a versatile strategy. For instance, the intramolecular Heck reaction can be employed to form the pyrrole ring by cyclization of a vinyl or aryl halide onto a suitably positioned nitrogen atom.

Intramolecular Cyclization MethodDescriptionKey Features
Hemetsberger-Knittel Synthesis Thermal or base-catalyzed cyclization of α-azido-α,β-unsaturated esters. researchgate.netHigher temperatures and shorter reaction times are often optimal. researchgate.net
Chichibabin Reaction (Intramolecular) Nucleophilic addition of an amide anion to the pyridine ring followed by cyclization. wikipedia.orgscientificupdate.comwikipedia.orgslideshare.netntu.edu.sgCan be used to form fused heterocyclic systems.
Intramolecular Heck Reaction Palladium-catalyzed cyclization of a vinyl or aryl halide onto a nitrogen atom.Versatile method for C-C bond formation in heterocycle synthesis.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively used for the construction and functionalization of the 1H-pyrrolo[2,3-b]pyridin-4-amine core. nih.gov These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura cross-coupling reaction is widely employed to introduce aryl or heteroaryl substituents onto the 7-azaindole scaffold. nih.gov This reaction involves the coupling of a halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key strategy involves the chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov

Following the introduction of the C-2 substituent, the Buchwald-Hartwig amination is a powerful method for installing the 4-amino group. nih.gov This reaction facilitates the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the context of synthesizing the target core, a secondary amine can be coupled with the 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine intermediate to afford the desired 1H-pyrrolo[2,3-b]pyridin-4-amine derivative. nih.gov The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.

Cross-Coupling ReactionReactantsCatalyst SystemApplication in 7-Azaindole Synthesis
Suzuki-Miyaura Coupling Aryl/heteroaryl halide/triflate + Boronic acid/esterPalladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., K₂CO₃, Na₂CO₃)Introduction of aryl groups at various positions of the 7-azaindole ring. nih.govmdpi.com
Buchwald-Hartwig Amination Aryl/heteroaryl halide/triflate + AminePalladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand (e.g., BINAP, Xantphos) + Base (e.g., Cs₂CO₃, NaOtBu)Installation of the 4-amino group by coupling with a suitable amine. nih.govmdpi.combeilstein-journals.org

Multicomponent Reaction Sequences for Pyrrolopyridine Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrrolopyridines in a single step from three or more starting materials. acs.org These reactions are highly valued for their ability to rapidly generate molecular diversity.

While specific MCRs for the direct synthesis of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine are not extensively documented, the principles of MCRs can be applied to construct the core pyrrolopyridine scaffold. For instance, a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a closely related heterocyclic system, has been reported. scielo.org.mx This suggests the feasibility of developing similar strategies for 7-azaindole synthesis.

A plausible MCR approach for the 1H-pyrrolo[2,3-b]pyridin-4-amine core could involve the condensation of a substituted aminopyridine, an aldehyde, and a component that provides the remaining two carbons of the pyrrole ring, such as a β-ketoester or a malononitrile (B47326) derivative. The reaction would proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization to furnish the desired pyrrolopyridine structure.

Selective N-Allyl Functionalization Techniques

Once the 1H-pyrrolo[2,3-b]pyridin-4-amine core is constructed, the next crucial step is the selective introduction of the allyl group onto the pyrrole nitrogen. This functionalization can be achieved through direct alkylation or by modifying a precursor.

Direct N-Alkylation with Allylic Reagents

Direct N-alkylation is a straightforward method for introducing the allyl group. This typically involves the reaction of the 1H-pyrrolo[2,3-b]pyridin-4-amine with an allylic electrophile, such as allyl bromide or allyl chloride, in the presence of a base.

A notable one-pot method for the N-allylation of 7-aza indoles utilizes a mixture of DMSO and allyl bromide under basic conditions. nih.gov This reagent system not only facilitates N-allylation but can also lead to concurrent bromination of the aromatic ring, offering a pathway to further functionalized analogs. nih.gov The choice of base (e.g., KOH, NaH, or organic bases) and solvent is critical to control the regioselectivity and prevent side reactions, such as C-allylation. While C3-allylation of 7-azaindoles has been reported using iridium catalysis, careful optimization of reaction conditions is necessary to favor N-allylation. rsc.org

N-Allylation ReagentBaseSolventKey Features
Allyl Bromide/DMSO KOHDMSOOne-pot N-allylation and potential for concurrent bromination. nih.gov
Allyl Halide NaH, K₂CO₃, Cs₂CO₃DMF, THF, AcetonitrileStandard conditions for N-alkylation of N-heterocycles.

Introduction of the Allyl Moiety through Precursor Modification

An alternative to direct N-allylation is the modification of a precursor molecule where the allyl group is introduced at an earlier stage of the synthesis. This strategy can be advantageous if direct allylation of the final core is low-yielding or results in poor regioselectivity.

This approach involves synthesizing a precursor that already contains the N-allyl group before the final cyclization to form the pyrrolopyridine ring. For example, an N-allylated aminopyridine derivative could be prepared and then subjected to one of the pyrrole annulation strategies described in section 2.1.1. This ensures that the allyl group is unambiguously positioned on the pyrrole nitrogen.

Another precursor modification strategy involves the use of protecting groups. The pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridin-4-amine core can be protected with a suitable group (e.g., Boc, SEM) that can be later removed and replaced with an allyl group. This multi-step process can offer better control over the final functionalization.

Optimization of Reaction Conditions for High Regio- and Chemoselectivity

The optimization of these cross-coupling reactions hinges on the careful selection of catalysts, ligands, and solvents. For instance, in Suzuki-Miyaura couplings on 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) has demonstrated excellent selectivity for arylation at the C-2 position. nih.gov For the subsequent Buchwald-Hartwig amination at C-4, the combination of a palladium catalyst and a suitable ligand is critical. Studies have shown that using Pd(OAc)₂ with the RuPhos ligand in tert-butanol (B103910) can lead to high conversion rates and yields. mdpi.com It is essential to use dried solvents for the reaction to proceed efficiently. mdpi.com

The choice of ligand can dramatically impact the reaction outcome. For example, while the RuPhos ligand has been found useful in similar aminations, its application on a 2-iodo derivative was unsuccessful and led to reduction at the C-2 position, indicating a preferential oxidative addition of palladium at C-2 over C-4. nih.gov This highlights the necessity of strategic sequencing, introducing the C-4 amino group before functionalizing the C-2 position in certain cases. nih.gov

Below is a table summarizing optimized conditions for key cross-coupling reactions in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine precursors.

Reaction TypePositionCatalyst / LigandSolventTemperature (°C)Yield (%)Ref
Suzuki-MiyauraC-2Pd₂(dba)₃ / SPhos1,4-dioxane:water10068-77 nih.gov
Buchwald-HartwigC-4Pd(OAc)₂ / RuPhostert-butanol8068 mdpi.com

Challenges in Synthetic Protocols and Strategies for Overcoming Them

The synthesis of this compound and its analogs is often complicated by challenges related to protecting group manipulation and the formation of undesired side products.

Protecting groups are essential for masking reactive sites, such as the pyrrole nitrogen, to ensure selectivity in subsequent transformations like cross-coupling reactions. mdpi.comdntb.gov.ua The 2-(trimethylsilyl)ethoxymethyl (SEM) group is commonly employed for this purpose. researchgate.net While effective in protecting the nitrogen during reactions like Buchwald-Hartwig amination, its removal can be particularly challenging. mdpi.comdntb.gov.uanih.gov

The standard SEM deprotection procedure involves a two-step process: initial treatment with an acid like trifluoroacetic acid (TFA), followed by a basic workup. mdpi.commdpi.com However, this process is often problematic as it releases formaldehyde (B43269). mdpi.comnih.gov Under the reaction conditions, the liberated formaldehyde can participate in a two-step electrophilic aromatic substitution on the electron-rich 7-azaindole ring, leading to a variety of side products and complex reaction mixtures. mdpi.com This significantly complicates purification and lowers the yield of the desired product. mdpi.com The use of alternative reagents like boron trifluoride etherate (BF₃-OEt₂) has also been attempted but resulted in even more complex mixtures. mdpi.com The choice of protecting group is therefore a critical consideration; for example, using the SEM group over a standard Boc group has been shown to prevent decomposition during Pd-catalyzed cross-coupling reactions on other heterocyclic systems. researchgate.net

Several side reaction pathways can compete with the desired transformations, leading to the formation of various byproducts. As mentioned, the release of formaldehyde during SEM deprotection is a major source of impurities. mdpi.com One of the most interesting side products identified from this reaction is a tricyclic eight-membered 7-azaindole, formed through an intramolecular reaction involving the liberated formaldehyde. mdpi.comnih.govdntb.gov.uanih.gov

Side reactions are also observed during the key cross-coupling steps. In the Buchwald-Hartwig amination, for instance, reduction at the C-4 position has been observed as a competing pathway, diminishing the yield of the aminated product. mdpi.com Furthermore, the relative reactivity of different positions on the pyrrolo[2,3-b]pyridine core can lead to unintended reactions. Attempts to perform a Buchwald-Hartwig amination on a 4-chloro-2-iodo-pyrrolopyridine intermediate resulted in reduction at C-2, as the oxidative addition of the palladium catalyst occurred preferentially at the more reactive C-2 iodo-substituted position rather than the intended C-4 chloro-substituted position. nih.gov

A summary of common side reactions and the conditions under which they occur is provided below.

Reaction StepSide ReactionKey Byproduct(s)ConditionsRef
SEM DeprotectionElectrophilic Aromatic SubstitutionTricyclic 8-membered 7-azaindoleAcidic conditions (TFA), release of formaldehyde mdpi.comnih.gov
Buchwald-Hartwig AminationReductionC-4 dehalogenated productPd(OAc)₂/RuPhos in tert-butanol mdpi.com
Buchwald-Hartwig AminationPreferential C-2 ReactionC-2 dehalogenated productOn 4-chloro-2-iodo substrate nih.gov

Green Chemistry Approaches and Scalable Synthesis Considerations

Incorporating green chemistry principles into the synthesis of pyrrolo[2,3-b]pyridine derivatives is essential for developing environmentally sustainable and economically viable processes. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in

Several green synthetic strategies are applicable to the synthesis of heterocyclic compounds like pyrrolopyrimidines and pyrrolopyridines. rasayanjournal.co.inacs.org These include:

Catalysis: Utilizing efficient catalysts can reduce reaction times and the need for stoichiometric reagents. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and purer products. rasayanjournal.co.inresearchgate.net

Solventless Reactions: Performing reactions in the absence of solvents minimizes waste and simplifies product purification. rasayanjournal.co.in

Multicomponent Reactions (MCRs): One-pot MCRs improve atom economy and process efficiency by combining multiple steps without isolating intermediates. rasayanjournal.co.inresearchgate.net

Use of Eco-Friendly Media: Replacing traditional volatile organic solvents with greener alternatives like water is a key objective. For the related pyrrolo[2,3-d]pyrimidine system, a green route has been developed using β-cyclodextrin as a reusable promoter in water. rsc.org

For scalable synthesis, considerations include the cost and availability of starting materials, the robustness of the reaction conditions, and the ease of purification. The challenges associated with SEM deprotection, for example, present a significant hurdle for large-scale production due to the formation of multiple byproducts and the need for extensive chromatography. mdpi.com Therefore, developing alternative protecting group strategies or deprotection protocols that avoid the formation of side products is crucial for scalability. The implementation of MCRs and the use of stable, recyclable catalysts are also key strategies for making the synthesis of this compound and its analogs more efficient and scalable. rasayanjournal.co.inresearchgate.net

Elucidation of Structure Activity Relationships Sar for N Allyl 1h Pyrrolo 2,3 B Pyridin 4 Amine Derivatives

Influence of the N-Allyl Substituent on In Vitro Biological Target Binding and Selectivity

The introduction of an N-allyl group at the N1 position of the pyrrolo[2,3-b]pyridine core is a key structural feature. The allyl group, with its terminal double bond, can significantly influence the compound's pharmacological profile through several mechanisms, including steric, electronic, and potential covalent interactions.

The primary position for the allyl substituent in N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine is the N1 nitrogen of the pyrrole (B145914) ring. Substitution at this position directly influences the electronic properties of the heterocyclic system and the orientation of other substituents. While N-amination of pyridines can occur, substitution on the C4-amino nitrogen would create a distinct secondary or tertiary amine with different steric and electronic properties, likely altering its hydrogen bonding capabilities within a receptor's active site.

The allyl group at N1 can also serve as a reactive handle. In the context of kinase inhibitors, terminal alkenes like the allyl group can be designed to function as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in the ATP-binding pocket. This can lead to irreversible inhibition, which often translates to increased potency and duration of action. The precise positioning of this reactive group is critical for aligning with the target residue.

The conformational flexibility of the N-allyl chain is a critical determinant of its interaction with a biological target. The single bonds within the allyl group (C-C and N-C) allow for rotation, enabling the substituent to adopt various spatial arrangements. This flexibility allows the molecule to adapt its conformation to fit optimally within a binding pocket, a concept central to the "induced fit" model of ligand-receptor binding.

However, this flexibility is not without constraints. A phenomenon known as "allylic strain" can influence the preferred conformation. This strain arises from steric repulsion between substituents on the double bond and groups attached to the allylic carbon. To minimize this strain, the molecule will favor a conformation that reduces these steric clashes, which in turn dictates the three-dimensional shape presented to the receptor. This preferred conformation can impact binding affinity by either pre-organizing the ligand for optimal interaction or by creating unfavorable steric hindrance. The interplay between the energetic cost of adopting a specific conformation and the energetic gain from receptor binding ultimately determines the compound's potency.

Systematic Modification at the C4-Amine Position

The 4-amino group is a crucial pharmacophoric element, often acting as a key hydrogen bond donor to interact with the hinge region of protein kinases. researchgate.net Modifications at this position are a common strategy to modulate potency, selectivity, and physicochemical properties.

The primary amine at the C4 position can be modified to secondary or tertiary amines by introducing alkyl or aryl substituents.

Secondary Amines: Introducing a single substituent (e.g., N-methyl, N-benzyl) maintains a hydrogen bond donor capacity while allowing for the exploration of additional binding pockets. For instance, in related 7-azaindole (B17877) derivatives developed as kinase inhibitors, a secondary amine at C4 was shown to be a viable modification. nih.gov The size and nature of the substituent are critical; bulky groups may cause steric clashes, while appropriately sized groups can form favorable van der Waals or hydrophobic interactions, enhancing affinity.

Tertiary Amines: Further substitution to create a tertiary amine removes the hydrogen bond donating capability at the nitrogen. This can be detrimental if the interaction is critical for anchoring the compound in the active site. However, if this interaction is not essential, the additional substituent can be used to further probe the binding site or to fine-tune properties like solubility and cell permeability.

The choice between secondary and tertiary amines represents a trade-off between maintaining a key hydrogen-bonding interaction and exploring new interactions with different regions of the target protein.

The steric bulk of substituents on the C4-amine can directly impact binding affinity. Large, sterically demanding groups can prevent the scaffold from properly seating in a narrow binding pocket. Conversely, in cases where a larger pocket is available, bulky substituents can increase binding through enhanced hydrophobic interactions.

Electronic effects also play a significant role. Electron-donating groups (like alkyl chains) can increase the basicity of the pyridine (B92270) nitrogen, potentially strengthening interactions with acidic residues. Conversely, attaching electron-withdrawing groups can decrease basicity and alter the electronic landscape of the entire scaffold, which may be beneficial for achieving selectivity against different biological targets.

SAR Studies at Other Positions of the Pyrrolo[2,3-b]pyridine Scaffold (e.g., C2, N1, C3, C5, C6)

Structure-activity relationship studies on the 7-azaindole scaffold have revealed the importance of substitutions at various other positions for modulating biological activity.

C2 Position: The C2 position is frequently substituted, often with aryl or heteroaryl groups. In studies on CSF1R inhibitors, a 2-aryl group was found to be a key feature, and modifications to this group significantly impacted potency. nih.gov The introduction of various substituted phenyl rings at C2 has been shown to be a viable strategy for optimizing activity in different series of kinase inhibitors. nih.gov

N1 Position: As discussed in section 3.1, this position is critical. While this article focuses on the N-allyl group, other substitutions are common. For example, N-methylation can alter activity, and in some PDE4B inhibitors, an N-methylated pyrrolo[3,2-b]pyridine was found to be inactive, highlighting the sensitivity of this position. nih.gov

C3 Position: The C3 position is another common site for modification. In some kinase inhibitor series, linking a side chain via a methylene (B1212753) bridge from the C3 position has been a successful strategy. nih.gov

C5 and C6 Positions: These positions on the pyridine ring are also targets for substitution to improve potency and selectivity. For example, in a series of FAK inhibitors, establishing substitutions on the bicyclic template, including these positions, had a significant impact on selectivity. researchgate.net

The table below summarizes SAR findings for various substituted 1H-pyrrolo[2,3-b]pyridine derivatives targeting different kinases, illustrating the influence of modifications at positions other than N1 and C4.

Scaffold PositionSubstituentTargetEffect on ActivityReference
C2Aryl groupsCSF1REssential for high potency nih.gov
C2CarboxamidePDE4BTolerates a range of amide substituents nih.gov
C3Methylene-linked heterocyclesCdc7 KinaseLeads to potent inhibitors nih.gov
N1MethylPDE4BInactive (on a related scaffold) nih.gov

Interactive Data Table: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives Note: This data is for the general scaffold, not specifically N-Allyl derivatives.

Aryl and Heteroaryl Substitutions at C2

The C2 position of the 1H-pyrrolo[2,3-b]pyridine ring is a key site for modification, with substitutions significantly influencing the potency and selectivity of the resulting compounds. Research into derivatives has shown that the introduction of various aryl and heteroaryl groups at this position can modulate activity against different biological targets. nih.govrsc.org

For instance, in the context of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, the nature of the C2-aryl substituent is crucial. nih.gov While specific SAR data on N-allyl derivatives is limited, broader studies on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines indicate that the electronic and steric properties of the C2-substituent play a pivotal role in target engagement. researchgate.net A chemoselective Suzuki-Miyaura cross-coupling is a common synthetic strategy to introduce these aryl groups. nih.gov

In the development of Phosphodiesterase 4B (PDE4B) inhibitors, various aryl groups were evaluated on the 1H-pyrrolo[2,3-b]pyridine ring system to develop more potent and selective inhibitors. nih.gov For example, compounds bearing a 3-chloro-4-methylphenyl group at a position analogous to C2 were synthesized and evaluated. nih.gov Furthermore, substituted pyridyl groups at the C2 position have been shown to retain activity against PDE4B. nih.gov The introduction of a 3,5-difluoro-4-methoxyphenyl group was found to restore activity that was lost with a 3-fluoro-4-methoxyphenyl group, highlighting the subtle electronic effects of substituents. nih.gov

The table below summarizes the impact of representative C2 substitutions on the activity of 1H-pyrrolo[2,3-b]pyridine derivatives based on findings from related series.

C2-Substituent Observed Effect on Activity Target Class
UnsubstitutedBaseline activityGeneral
3-chloro-4-methylphenylModulated activityPDE4B nih.gov
Substituted pyridylRetained activityPDE4B nih.gov
3,5-difluoro-4-methoxyphenylRestored activityPDE4B nih.gov
Aryl groups (general)Crucial for potencyCSF1R nih.gov

Modifications of the Pyrrole Nitrogen (N1)

The pyrrole nitrogen (N1) of the 1H-pyrrolo[2,3-b]pyridine scaffold is another critical point for structural modification. The presence of a substituent on this nitrogen can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with the target protein.

In studies of related 1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors, the N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive, suggesting that substitution at this position can be detrimental to activity for this specific target. nih.gov However, it is also noted that compounds with a further cyclic ring between the pyrrole nitrogen and an amide have been reported as potent PDE4B inhibitors, indicating that the nature and size of the substituent are critical. nih.gov

For kinase inhibitors, the N1 position is often a site for introducing groups that can form additional hydrogen bonds or occupy specific pockets within the ATP-binding site of the kinase. While direct data on N-allyl modifications in this specific context is not detailed in the provided search results, the general principle of N1 substitution remains a key strategy in the optimization of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

N1-Substituent Observed Effect on Activity Target Class
Hydrogen (unsubstituted)Generally activePDE4B nih.gov
MethylInactivePDE4B (in a pyrrolo[3,2-b]pyridine scaffold) nih.gov
Cyclic structuresPotentially potentPDE4B nih.gov

Rational Design Principles Derived from SAR Data for this compound Analogs

The collective SAR data from studies on 1H-pyrrolo[2,3-b]pyridine derivatives provides several guiding principles for the rational design of novel this compound analogs with enhanced potency and selectivity.

C2-Position Optimization : The C2 position is a primary site for introducing diversity. The selection of aryl or heteroaryl substituents should be guided by the specific topology and amino acid composition of the target's binding site. For kinase targets, substituents capable of forming hydrogen bonds or engaging in hydrophobic interactions are often favored. The use of substituted phenyl rings or various heterocyclic systems can be explored to fine-tune electronic and steric properties for optimal target engagement. nih.govnih.gov

N1-Position Modification : The pyrrole N1-position offers an avenue for modulating physicochemical properties and potentially exploiting additional binding interactions. While small alkyl groups like methyl may be detrimental for some targets, larger or more functionalized substituents could be beneficial. nih.gov The introduction of groups that can improve solubility or cell permeability without disrupting the core binding interactions is a key consideration. The N-allyl group itself in the parent compound suggests that this position is tolerant to substitution, and further exploration with different alkyl or functionalized chains is warranted.

Scaffold Hopping and Bioisosteric Replacement : The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of other important heterocyclic scaffolds like indoles and pyrrolopyrimidines. nih.gov Insights from the SAR of these related scaffolds can inform the design of novel this compound analogs. For example, if a particular substituent is found to be favorable on a related scaffold, it could be rationally incorporated into the N-allyl series.

In Vitro Biological Activity and Mechanistic Investigations of N Allyl 1h Pyrrolo 2,3 B Pyridin 4 Amine Derivatives

In Vitro Cellular Efficacy and Phenotypic Responses

Modulation of Cell Migration and Invasion (In Vitro)

The ability of cancer cells to migrate and invade surrounding tissues is a critical factor in metastasis. Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated notable inhibitory effects on these processes in vitro. For instance, a derivative identified as compound 4h has been shown to significantly inhibit both the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.gov This anti-migratory and anti-invasive activity is linked to its potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell motility and proliferation. rsc.orgnih.gov The inhibition of the FGFR signaling pathway by these compounds disrupts the downstream cascades that promote the cytoskeletal rearrangements and matrix degradation necessary for cell movement and invasion. nih.gov

Impact on Pro-inflammatory Cytokine Release (In Vitro)

Chronic inflammation is a key component of numerous diseases, driven by the overproduction of pro-inflammatory cytokines. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for their anti-inflammatory properties. Specifically, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme that regulates inflammatory processes. nih.gov One such compound, 11h , was found to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages that were stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). nih.gov By inhibiting PDE4B, these compounds increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the production of inflammatory mediators like TNF-α. nih.gov

Mitigation of Oxidative Stress in Cellular Models (In Vitro)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage in a wide range of pathologies, including neurodegenerative diseases. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise in combating oxidative stress. A notable example is the derivative GSK2795039 , an inhibitor of NADPH oxidase 2 (NOX2), a primary enzyme responsible for ROS production in immune cells like microglia. mdpi.com In in vitro studies using HMC3 human microglial cells, GSK2795039 and its analogs completely prevented the oxidative stress and cell death induced by amyloid beta, a key pathogenic factor in Alzheimer's disease. mdpi.com These findings highlight the potential of these compounds as neuroprotective agents by directly targeting a major source of pathological ROS production. mdpi.com

Molecular Mechanisms of Action (In Vitro)

Receptor Binding Affinity and Ligand-Target Interactions (In Vitro)

The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are rooted in their specific interactions with various protein targets. These compounds have been developed as inhibitors for several classes of enzymes, particularly protein kinases.

Structure-based design has led to the development of aminoindazole-pyrrolo[2,3-b]pyridine derivatives as highly potent and selective inhibitors of IKKα, a kinase involved in the non-canonical NF-κB signaling pathway. mdpi.com Molecular modeling and in vitro assays have shown that the pyrrolo[2,3-b]pyridine core of these inhibitors forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding site (specifically with Cys98), anchoring the molecule for effective inhibition. mdpi.comresearchgate.net

The versatility of the scaffold is further demonstrated by its application in targeting other kinases. Derivatives have been synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Fms-like tyrosine kinase 3 (FLT3), and colony-stimulating factor 1 receptor (CSF1R). rsc.orgnih.govnih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with several derivatives demonstrating potency in the low nanomolar range.

In Vitro Receptor/Enzyme Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
CompoundTargetInhibitory ActivityCell Line/Assay
Compound 4hFGFR1IC50 = 7 nMEnzymatic Assay
Compound 4hFGFR2IC50 = 9 nMEnzymatic Assay
Compound 4hFGFR3IC50 = 25 nMEnzymatic Assay
Compound 3cCSF1RIC50 = 3.0 nMEnzymatic Assay
SU1261IKKαKi = 10 nMEnzymatic Assay
SU1349IKKαKi = 16 nMEnzymatic Assay
CM5FLT3-ITDIC50 = 0.64 μMMV4-11 AML Cells

Downstream Signaling Pathway Modulation (In Vitro)

By binding to and inhibiting their primary targets, 1H-pyrrolo[2,3-b]pyridine derivatives modulate critical downstream signaling pathways.

FGFR Signaling : Inhibition of FGFR by compounds like 4h blocks the activation of major downstream pathways, including the RAS–MEK–ERK and PI3K–Akt cascades. nih.gov These pathways are central to regulating cell proliferation, survival, and migration, and their disruption is a key mechanism behind the anti-cancer effects of these inhibitors. nih.gov

NF-κB Signaling : Derivatives designed to target IKKα, such as SU1261 and SU1349 , have been shown to selectively interfere with the non-canonical NF-κB signaling pathway. mdpi.com This is demonstrated in cellular assays where these compounds inhibit the processing of p100 to p52, a hallmark of non-canonical pathway activation, without affecting the canonical pathway's markers. This selectivity allows for precise interrogation of the distinct roles of these inflammatory pathways. mdpi.com

Comparative Analysis of N-Allyl Derivatives with Non-Allylated Analogs in In Vitro Assays

While specific comparative data for N-allyl versus non-allylated versions of the same parent 1H-pyrrolo[2,3-b]pyridin-4-amine are not extensively detailed in the available literature, broader structure-activity relationship (SAR) studies on this scaffold provide valuable insights. The biological activity of these compounds is highly sensitive to the nature and position of various substituents.

For example, in the development of PDE4B inhibitors, moving from an imidazopyridine core to the pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency. nih.gov Further modifications to the amide portion of these molecules revealed that both ring size and hydrophobicity were critical for activity and selectivity against different PDE4 isoforms. nih.gov

Similarly, in the context of CSF1R inhibitors, the replacement of a pyrrolopyrimidine core with the 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold in an otherwise identical molecule resulted in a 20-fold decrease in potency. nih.gov This underscores the critical importance of the core heterocyclic system for optimal interaction with the target kinase. These studies collectively demonstrate that while the 1H-pyrrolo[2,3-b]pyridine core is a versatile and effective scaffold, its biological activity is finely tuned by its substitution patterns. The introduction of an N-allyl group would be expected to alter properties such as lipophilicity, steric profile, and metabolic stability, which would in turn influence its binding affinity and cellular activity, though specific in vitro comparisons are needed to confirm these effects.

Computational and Theoretical Chemical Studies on N Allyl 1h Pyrrolo 2,3 B Pyridin 4 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast how a ligand, such as a derivative of 1H-pyrrolo[2,3-b]pyridine, will bind to the active site of a target protein.

Molecular docking simulations have been instrumental in elucidating the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives with various protein targets, including kinases like c-Met and Fibroblast Growth Factor Receptors (FGFR). nih.govrsc.orgnih.gov These simulations predict the conformation of the ligand within the binding pocket and estimate the binding affinity, often expressed as a docking score or binding energy.

For instance, docking studies on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of Phosphodiesterase 4B (PDE4B) helped to visualize how these compounds interact with the enzyme's active site. nih.gov Similarly, in studies targeting the Traf2 and Nck-interacting kinase (TNIK), molecular docking was employed to understand the binding mechanisms of 31 substituted 1H-pyrrolo[2,3-b]pyridine compounds. imist.ma These predictive models are crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. nih.gov

Table 1: Examples of Molecular Docking Applications for 1H-pyrrolo[2,3-b]pyridine Derivatives

Target ProteinCompound SeriesPurpose of Docking Study
c-Met KinasePhenylpyrimidine-carboxamide derivativesTo understand structure-activity relationships. nih.gov
TNIKSubstituted 1H-pyrrolo[2,3-b]pyridinesTo identify binding mechanisms. imist.ma
PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamidesTo predict the binding mode in the active site. nih.gov
FGFR1H-pyrrolo[2,3-b]pyridine derivativesTo understand key interactions for improving activity. nih.gov

A primary output of molecular docking is the detailed identification of intermolecular interactions that stabilize the ligand-target complex. These interactions are predominantly hydrogen bonds, hydrophobic contacts, and π-π stacking.

In the case of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, docking studies revealed crucial interactions. For example, a 3,5-dimethoxyphenyl group was shown to occupy a hydrophobic pocket and form hydrogen bonds with the residue D641. nih.gov A key π-π interaction was also observed between this group and the residue F489. nih.gov Furthermore, substitutions at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core, such as a trifluoromethyl group, were predicted to form a hydrogen bond with G485, potentially enhancing the compound's activity. nih.gov

Similarly, for TNIK inhibitors, contour maps derived from these studies indicate favorable and unfavorable locations for specific groups. Cyan contours near the 1H-pyrrolo[2,3-b]pyridine core suggest that a hydrogen-bond donor substituent in that region increases activity. imist.ma Yellow contour maps highlight areas where hydrophobic groups enhance activity, while white contours indicate regions where they reduce it. imist.ma The presence of nitrogen atoms in the pyrrolopyridine scaffold allows for hydrogen bonding with target proteins, which is a key factor in binding affinity. evitachem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For derivatives of 1H-pyrrolo[2,3-b]pyridine, QSAR models have been successfully developed to predict their cytotoxic activity. nih.gov In one study, a series of these derivatives, most with IC₅₀ values under 10 µM, were used to build a statistically significant QSAR model. nih.gov This model demonstrated high predictive power, with a predicted R² value of 0.91, indicating a strong correlation between the structural features of the compounds and their biological activity. nih.gov Such predictive models are invaluable for designing and forecasting the activity of new, more potent inhibitors before their synthesis. nih.gov

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to this class of compounds. imist.ma For a set of 31 1H-pyrrolo[2,3-b]pyridine derivatives acting as TNIK inhibitors, 3D-QSAR models were constructed to understand the relationship between their molecular properties and their inhibitory concentrations (pIC₅₀ values ranging from 7.37 to 9.92). imist.ma

A key outcome of QSAR modeling is the identification of specific molecular fragments and physicochemical properties (descriptors) that significantly influence the biological activity of the compounds.

In the QSAR study of cytotoxic 1H-pyrrolo[2,3-b]pyridine derivatives, molecular fingerprints were used as descriptors. The analysis revealed that the PubchemFP759 fingerprint, which corresponds to a 1-chloro-2-methylbenzene fragment, was the most effective fragment for biological activity. nih.gov This fragment was present only in the most active compound of the series, which had a pIC₅₀ value of 8.0. nih.gov This finding suggests that incorporating such fragments could be a strategic approach in designing more effective anticancer agents. nih.gov The nature and position of substituents are recognized as important factors that can significantly affect the biological actions of these molecules. juniperpublishers.com

Advanced Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the predicted binding pose and the key interactions.

For a particularly promising 1H-pyrrolo[2,3-b]pyridine derivative identified through QSAR and docking studies, MD simulations were performed to assess the stability of its complex with the c-Met kinase. nih.gov The simulations showed that two specific hydrogen bonds, one with the amino acid Lys1110 and another with Met1160, remained stable throughout the equilibrium period of the simulation. nih.gov This stability confirms the importance of these interactions for the compound's inhibitory activity and provides greater confidence in the computationally derived binding mode. Such detailed dynamic insights are crucial for the rational design of next-generation inhibitors.

Conformational Sampling of the N-Allyl Group

The rotation around the C4-N and N-C(allyl) bonds dictates the orientation of the allyl substituent relative to the rigid pyrrolo[2,3-b]pyridine core. Quantum mechanical methods are employed to calculate the potential energy surface associated with these rotations. nih.govresearchgate.net By systematically rotating the dihedral angles, a conformational energy map can be generated, highlighting the most energetically favorable orientations. Studies on similar flexible molecules like allyl amine have shown that even small energy differences between conformers are significant, and accurate predictions require high-level theoretical methods and large basis sets to account for electron correlation effects. nih.gov Evaluation of zero-point vibrational energy corrections is also critical due to the small energy differences between potential conformers. researchgate.net

Table 1: Hypothetical Potential Energy for Dihedral Rotation of the N-Allyl Group This table illustrates the concept of a potential energy scan for the rotation around the N-C(allyl) bond, showing how computational methods can identify the most stable conformers.

Dihedral Angle (°) Relative Energy (kcal/mol) Conformer Type
0 3.5 Eclipsed (High Energy)
60 0.2 Gauche
120 3.2 Eclipsed (High Energy)
180 0.0 Anti (Global Minimum)
240 3.2 Eclipsed (High Energy)
300 0.2 Gauche

Protein-Ligand Complex Stability and Dynamics

To understand how this compound might function as a therapeutic agent, it is essential to study its interaction with a target protein. Molecular dynamics (MD) simulations are a powerful computational technique used to observe the physical movements of atoms and molecules over time, providing a dynamic picture of the protein-ligand complex. uzh.ch

An MD simulation begins with a docked pose of the ligand within the protein's binding site. The system is then solvated in a water box with ions to mimic physiological conditions. Over a simulation trajectory spanning nanoseconds to microseconds, the stability of the complex is assessed using several metrics: researchgate.netresearchgate.net

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher fluctuations in the binding site residues upon ligand binding can indicate induced fit or instability, while reduced fluctuation can suggest stabilization. researchgate.net

These analyses help predict the binding affinity and residence time of the ligand, offering crucial insights for drug design. rsc.org

Table 2: Illustrative Molecular Dynamics Simulation Metrics for a Protein-Ligand Complex This table provides example data for key metrics used to evaluate the stability of a protein-ligand complex during an MD simulation.

Metric System Average Value Interpretation
RMSD (Å) Protein Backbone 1.8 ± 0.3 Stable protein structure
RMSD (Å) Ligand 1.2 ± 0.4 Stable ligand binding pose
RMSF (Å) Binding Site Residues 0.8 ± 0.2 Low fluctuation, stable interactions
Rg (Å) Protein 22.5 ± 0.5 Consistent protein compactness

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. tandfonline.comrsc.org

The electronic character of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is central to the molecule's function. DFT calculations can be used to determine several key electronic properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and are often involved in hydrogen bond accepting, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For the 7-azaindole (B17877) core, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings are expected to be key sites for interaction.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions, further clarifying the electronic nature of the molecule.

Table 3: Hypothetical Electronic Properties from DFT Calculations This table shows representative data obtained from quantum chemical calculations, illustrating the electronic characteristics of the molecule.

Property Calculated Value (Hartree) Calculated Value (eV) Significance
HOMO Energy -0.215 -5.85 Electron-donating ability
LUMO Energy -0.045 -1.22 Electron-accepting ability
HOMO-LUMO Gap 0.170 4.63 Chemical reactivity and stability

The 1H-pyrrolo[2,3-b]pyridin-4-amine core can exist in different tautomeric forms, which are structural isomers that readily interconvert, most often through the migration of a proton. The two primary tautomers are the 1H form (proton on the pyrrole nitrogen) and the 7H form (proton on the pyridine nitrogen). Additionally, the exocyclic amine group can participate in amino-imino tautomerism.

The relative stability of these tautomers significantly impacts the molecule's chemical properties and its recognition by a biological target. Quantum chemical calculations are used to compute the total electronic energy of each tautomer. nih.govresearchgate.net By comparing these energies, the most stable tautomer in the gas phase or in solution (using a solvent model) can be identified. Studies on the parent 7-azaindole have shown that the 1H tautomer is generally more stable than the 7H form. researchgate.net The energy difference between tautomers provides insight into the equilibrium population of each form under physiological conditions.

Table 4: Example Energetic Comparison of Tautomeric Forms This table illustrates how computational chemistry can be used to predict the relative stability of different tautomers.

Tautomer Description Relative Energy (kcal/mol) Predicted Stability
Tautomer A 1H-amino 0.00 Most Stable
Tautomer B 7H-amino 5.8 Less Stable
Tautomer C 1H-imino 12.3 Least Stable

In Silico Approaches for De Novo Design and Virtual Screening of Novel Analogs

Computational methods are indispensable in the modern drug discovery pipeline for designing new molecules with improved properties. Starting with a lead compound like this compound, in silico techniques can explore vast chemical space to identify promising new analogs. nih.govresearchgate.net

Virtual Screening: This involves computationally screening large libraries of existing compounds to identify those that are predicted to bind to a specific biological target. Structure-based virtual screening uses the 3D structure of the target's binding site to "dock" candidate molecules and score their potential binding affinity. mdpi.com

De Novo Design: These algorithms build novel molecules from scratch or by modifying an existing scaffold. By adding, removing, or replacing chemical groups (like the N-allyl group), these methods can generate new structures optimized for binding affinity and other desirable properties (e.g., solubility, metabolic stability). rsc.org

Scaffold Hopping: This technique aims to identify different core structures (scaffolds) that can maintain the same biological activity by presenting key interacting functional groups in a similar spatial orientation. mdpi.com This is useful for discovering novel intellectual property and improving drug-like properties.

These computational strategies accelerate the design-synthesis-test cycle, making the search for new and more effective therapeutic agents more efficient. imist.ma

Emerging Research Directions and Future Perspectives for N Allyl 1h Pyrrolo 2,3 B Pyridin 4 Amine in Chemical Biology

Exploration of Undiscovered In Vitro Biological Targets and Pathways

Currently, there is no specific research identifying the undiscovered in vitro biological targets for N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine. Research on the 7-azaindole (B17877) scaffold has predominantly centered on its ability to act as an ATP-competitive inhibitor by forming key hydrogen bonds with the hinge region of protein kinases. jst.go.jp Derivatives of the parent compound, 1H-pyrrolo[2,3-b]pyridin-4-amine, have been shown to target a wide array of kinases, highlighting the versatility of this chemical framework.

Table 1: Known Kinase Targets for 1H-pyrrolo[2,3-b]pyridine Derivatives

Kinase Target Family Specific Examples Reference
Fibroblast Growth Factor Receptor (FGFR) FGFR1, FGFR2, FGFR3, FGFR4 acs.orgrsc.org
Colony-Stimulating Factor 1 Receptor (CSF1R) CSF1R nih.gov
Janus Kinase (JAK) JAK3 wikipedia.org
Phosphodiesterase (PDE) PDE4B nih.gov
Protein Kinase B (Akt) Akt nih.gov
FMS-like Tyrosine Kinase 3 (FLT3) FLT3 nih.gov
Glycogen Synthase Kinase-3β (GSK-3β) GSK-3β nih.gov

Future exploration for the N-allyl derivative would likely begin with broad kinase profiling to ascertain its selectivity and identify potential novel targets within the kinome. Beyond kinases, investigating its interaction with other ATP-binding proteins or exploring entirely new target classes through phenotypic screening could reveal unexpected biological activities and pathways influenced by the specific N-allyl modification.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) specifically for the design of this compound analogs has not been reported. However, the general principles of computational chemistry are widely applied to the broader 7-azaindole class. Structure-based drug design is a common approach for developing new kinase inhibitors based on this scaffold. jst.go.jpacs.org

Future research directions could leverage AI and ML for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new N-allyl analogs against various kinases.

De Novo Design: Using generative models to propose novel derivatives with optimized properties, such as improved binding affinity or better ADME (absorption, distribution, metabolism, and excretion) profiles.

Target Identification: Employing machine learning algorithms to analyze large biological datasets and predict novel protein targets for the compound based on its structural features.

Advancements in Microscale and Automated Synthesis of Analogs

Specific methodologies for the microscale or automated synthesis of this compound analogs are not documented. The synthesis of 7-azaindole derivatives typically involves multi-step sequences, including cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to functionalize the core. nih.govorganic-chemistry.org One-pot, three-component reactions have also been developed for efficient access to the 7-azaindole framework. acs.org

Future advancements could focus on adapting these known synthetic routes to automated platforms. The use of flow chemistry, for example, could enable the rapid, modular, and automated synthesis of a library of analogs. researchgate.net This would facilitate more extensive structure-activity relationship (SAR) studies by allowing for the systematic variation of substituents on the 7-azaindole core while retaining the N-allyl group.

Development of Targeted In Vitro Probes and Chemical Tools

There are no published reports on the development of targeted in vitro probes or chemical tools derived from this compound. The parent 7-azaindole scaffold has been used as a foundation for such tools, for instance, in the creation of fluorescent probes for biological imaging. nih.gov

A logical future step would be to modify this compound to create chemical probes. This could involve:

Affinity-based probes: Attaching a reactive group to the molecule to allow for covalent labeling of its biological target, aiding in target identification and validation.

Fluorescent probes: Incorporating a fluorophore to visualize the compound's distribution within cells and its interaction with target proteins.

Biotinylated probes: Adding a biotin (B1667282) tag for use in pull-down assays to isolate and identify binding partners from cell lysates.

Synergistic Application of Experimental and Computational Methodologies for In Vitro Efficacy Enhancement

While synergistic approaches are standard in modern drug discovery, their specific application to enhance the in vitro efficacy of this compound has not been detailed in the literature. For the broader 7-azaindole class, computational modeling is often used to guide the synthesis of new derivatives, which are then evaluated experimentally. nih.govnih.gov

A prospective research program for the N-allyl derivative would integrate these methodologies more deeply. For instance, molecular dynamics simulations could be used to understand the binding kinetics and conformational changes induced upon the compound binding to a target kinase. The insights from these simulations would then guide the design of new analogs with improved residence time or allosteric effects. These computationally designed compounds would be synthesized and tested in vitro, with the experimental results feeding back to refine the computational models in an iterative cycle of design, synthesis, and testing to rapidly enhance potency and selectivity.

Q & A

Q. What synthetic methodologies are reliable for preparing N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine?

The compound can be synthesized via nucleophilic substitution of a 4-chloro-pyrrolopyridine precursor with allylamine. For example, microwave-assisted reactions (373 K, 1 hour) in dioxane with a tertiary amine base (e.g., diisopropylethylamine) enhance reaction efficiency. Post-synthesis purification via column chromatography (SiO₂, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers confirm the molecular structure after synthesis?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • R factor (<0.05 indicates high precision).
  • Hydrogen bonding networks (e.g., N–H⋯O interactions stabilizing conformation).
  • Dihedral angles between aromatic systems (e.g., 85.5° between pyrrolopyridine and benzyl groups) .

Q. What analytical techniques validate purity and stability?

  • ¹H/¹³C NMR : Confirm substituent integration and absence of impurities.
  • HPLC : Monitor purity (>95% recommended for biological assays).
  • Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions (e.g., 2–8°C in dark, sealed environments) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Design of Experiments (DoE) approaches can optimize:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Microwave irradiation reduces reaction time (1–2 hours vs. 24 hours conventional).
  • Catalyst screening : Palladium-based catalysts enhance cross-coupling efficiency in derivatives (e.g., Suzuki-Miyaura reactions) .

Q. What computational strategies predict biological activity or binding affinity?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., Janus kinases).
  • QSAR modeling : Correlate substituent effects (e.g., nitro or allyl groups) with activity using descriptors like logP and polar surface area .

Q. How do steric and electronic effects of substituents influence molecular conformation?

  • Crystallographic analysis : Compare dihedral angles (e.g., 89.4° between tosyl and pyrrolopyridine rings) to assess rigidity.
  • DFT calculations : Evaluate electron density distribution to predict reactive sites for functionalization .

Q. What strategies resolve contradictions in biological assay data?

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).
  • Off-target profiling : Use kinome-wide screening to rule out nonspecific inhibition.
  • Crystallography : Validate binding modes if structural data conflicts with activity (e.g., hydrogen bond disruptions) .

Methodological Insights

Q. How to design a SAR study for pyrrolopyridine derivatives?

  • Core modifications : Replace the allyl group with bulkier substituents (e.g., benzyl) to probe steric tolerance.
  • Electron-withdrawing groups : Introduce nitro or sulfonyl moieties to enhance electrophilicity.
  • Bioisosteric replacements : Substitute pyrrolopyridine with thienopyridine to assess scaffold flexibility .

Q. What in vitro assays are suitable for kinase inhibition studies?

  • ATP-competitive assays : Use fluorescence polarization to measure displacement of ATP analogs.
  • Cellular proliferation assays : Test efficacy in cancer cell lines (e.g., HELA) with IC₅₀ values compared to controls.
  • Western blotting : Confirm target engagement via phosphorylation inhibition (e.g., JAK2/STAT3 pathway) .

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